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molecular formula C6H4Cl2N2O B044339 6-Amino-5-chloropyridine-3-carbonyl chloride CAS No. 120763-60-2

6-Amino-5-chloropyridine-3-carbonyl chloride

Cat. No. B044339
M. Wt: 191.01 g/mol
InChI Key: FMAMLCCFSOHTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895950

Procedure details

6.3 g (36 mmol) of 5-chloro-6-amino-nicotinic acid are heated under reflux in 60 ml of thionyl chloride for 4 hours. After the volatile constituents have been distilled off, 50 ml of toluene are added to the residue and the mixture is evaporated. 6.9 g of 5-chloro-6-amino-nicotinoyl chloride are obtained as crystals of melting point: >250° C.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:14])=O>>[Cl:1][C:2]1[C:3]([NH2:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([Cl:14])=[O:8]

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)N
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the volatile constituents have been distilled off
ADDITION
Type
ADDITION
Details
50 ml of toluene are added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)Cl)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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